molecular formula C21H19N3O2S2 B11525095 (2E)-N-(2-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylprop-2-enamide

(2E)-N-(2-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylprop-2-enamide

Cat. No.: B11525095
M. Wt: 409.5 g/mol
InChI Key: HEQMNEFKQKHCMH-IZZDOVSWSA-N
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Description

(2E)-N-(2-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-PHENYLPROP-2-ENAMIDE is a complex organic compound with a unique structure that combines a benzothiazole ring, a cyclopropylcarbamoyl group, and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-PHENYLPROP-2-ENAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The cyclopropylcarbamoyl group is then introduced via a reaction with cyclopropyl isocyanate. The final step involves the formation of the phenylprop-2-enamide moiety through a condensation reaction with cinnamic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-PHENYLPROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the cyclopropylcarbamoyl moiety can be reduced to form alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-(2-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-PHENYLPROP-2-ENAMIDE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has potential applications as a probe for studying enzyme activity and protein interactions. Its ability to undergo various chemical reactions makes it a useful tool for labeling and tracking biomolecules.

Medicine

In medicinal chemistry, (2E)-N-(2-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-PHENYLPROP-2-ENAMIDE is being investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2E)-N-(2-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-PHENYLPROP-2-ENAMIDE involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, while the cyclopropylcarbamoyl group can form covalent bonds with nucleophilic residues. This dual interaction allows the compound to modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(2-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-PHENYLPROP-2-ENAMIDE: shares similarities with other benzothiazole derivatives, such as 2-aminobenzothiazole and 2-mercaptobenzothiazole.

    Cyclopropylcarbamoyl derivatives: Compounds like cyclopropylcarbamic acid and its esters also share structural similarities.

Uniqueness

What sets (2E)-N-(2-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-PHENYLPROP-2-ENAMIDE apart is its combination of a benzothiazole ring with a cyclopropylcarbamoyl group and a phenylprop-2-enamide moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H19N3O2S2

Molecular Weight

409.5 g/mol

IUPAC Name

(E)-N-[2-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-3-phenylprop-2-enamide

InChI

InChI=1S/C21H19N3O2S2/c25-19(11-6-14-4-2-1-3-5-14)23-16-9-10-17-18(12-16)28-21(24-17)27-13-20(26)22-15-7-8-15/h1-6,9-12,15H,7-8,13H2,(H,22,26)(H,23,25)/b11-6+

InChI Key

HEQMNEFKQKHCMH-IZZDOVSWSA-N

Isomeric SMILES

C1CC1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

C1CC1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C=CC4=CC=CC=C4

Origin of Product

United States

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